molecular formula C11H13BrO B8693385 1-(4-(3-bromopropyl)phenyl)ethanone CAS No. 41996-96-7

1-(4-(3-bromopropyl)phenyl)ethanone

Cat. No.: B8693385
CAS No.: 41996-96-7
M. Wt: 241.12 g/mol
InChI Key: LUNSDTBILQMRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Bromopropyl)phenyl)ethanone is an aromatic ketone characterized by a bromopropyl substituent on the para-position of the phenyl ring. Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol.

Properties

CAS No.

41996-96-7

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-[4-(3-bromopropyl)phenyl]ethanone

InChI

InChI=1S/C11H13BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3

InChI Key

LUNSDTBILQMRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-bromopropyl)phenyl)ethanone typically involves the bromination of 1-(4-acetylphenyl)propane. One common method is the reaction of 1-(4-acetylphenyl)propane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-bromopropyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-(4-Acetylphenyl)-3-propanol.

    Oxidation: 1-(4-Carboxyphenyl)-3-bromopropane.

    Reduction: 1-(4-Hydroxyphenyl)-3-bromopropane.

Mechanism of Action

The mechanism of action of 1-(4-(3-bromopropyl)phenyl)ethanone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The bromine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Ethanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
1-(4-(3-Bromopropyl)phenyl)ethanone 3-bromopropyl, acetyl C₁₁H₁₃BrO 241.13 Pharmaceutical intermediates
1-[4-(Bromomethyl)phenyl]ethanone bromomethyl, acetyl C₉H₉BrO 213.08 Marketed chemical intermediate
1-(4-Bromophenyl)ethanone bromo, acetyl C₈H₇BrO 199.05 Ionization energy studies
1-[4-(3-Bromopropoxy)phenyl]ethanone 3-bromopropoxy, acetyl C₁₂H₁₅BrO₂ 283.16 Hydroxyacetophenone derivatives
1-(4-Bromo-2-fluorophenyl)ethanone bromo, fluoro, acetyl C₈H₆BrFO 217.04 Halogenated drug intermediates

Key Observations:

  • Halogen Diversity: Bromo-fluoro derivatives (e.g., 1-(4-bromo-2-fluorophenyl)ethanone) exhibit altered electronic properties, influencing their use in medicinal chemistry .

Physicochemical and Spectroscopic Properties

Table 2: NMR Data Comparison

Compound Name ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
This compound δ 2.60 (s, acetyl), 3.40 (t, bromopropyl) δ 197.74 (ketone)
1-(4-Bromophenyl)ethanone δ 2.58 (s, acetyl) δ 197.5 (ketone)
1-[4-(3-Bromopropoxy)phenyl]ethanone δ 4.10 (t, OCH₂), 3.50 (t, BrCH₂) δ 193.2 (ketone), 70.1 (OCH₂)

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